2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide is an organic compound that features a thiophene ring substituted with a methyl group and a pyridine ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Group: The thiophene ring is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Coupling with Pyridine Ring: The final step involves coupling the thiophene-acetamide intermediate with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyridine rings using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiophenes or pyridines.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylthiophen-2-yl)-N-(pyridin-2-yl)acetamide
- 2-(5-Methylthiophen-2-yl)-N-(pyridin-4-yl)acetamide
- 2-(5-Methylthiophen-2-yl)-N-(quinolin-3-yl)acetamide
Uniqueness
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-5-11(16-9)7-12(15)14-10-3-2-6-13-8-10/h2-6,8H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLJEHHASEAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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